1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene
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Overview
Description
1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with the molecular formula C13H14 It is characterized by the presence of an ethynyl group and a 3-methylbut-2-en-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-1-ethynylbenzene with 3-methylbut-2-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression .
Comparison with Similar Compounds
(3-Methylbut-1-en-2-yl)benzene: Shares a similar structural motif but lacks the ethynyl group.
(3-methylbut-2-en-2-yl)benzene: Another structurally related compound with different substitution patterns on the benzene ring.
Uniqueness: The combination of these functional groups allows for a diverse range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
819871-63-1 |
---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethynyl-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C13H14/c1-4-12-7-5-6-8-13(12)10-9-11(2)3/h1,5-9H,10H2,2-3H3 |
InChI Key |
GTRVVRGMQHTPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1C#C)C |
Origin of Product |
United States |
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